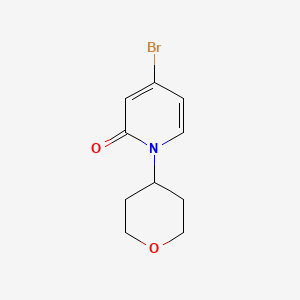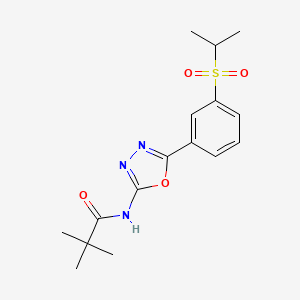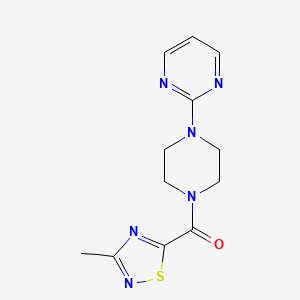
4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one, also known as 4-BP, is a synthetic compound with a wide range of applications in scientific research. 4-BP is a heterocyclic compound with a pyridine ring and an alkyl group. It has a molecular weight of 197.2 g/mol and a melting point of 131-132°C. 4-BP is a colorless solid that is soluble in water and alcohols.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one has a wide range of applications in scientific research. It has been used as a reagent for the synthesis of various organic compounds and as a catalyst for the synthesis of polymers. It has also been used as a fluorescent probe for the detection of DNA and proteins in biological samples. Additionally, 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one has been used as a ligand in various transition metal complexes and as a catalyst in the asymmetric synthesis of chiral compounds.
Wirkmechanismus
4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one acts as a Lewis acid, which means it can donate a pair of electrons to form a coordinate covalent bond with a Lewis base. In the presence of a Lewis base, 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one can form a complex with a transition metal ion. This complex can then act as a catalyst for various organic reactions.
Biochemical and Physiological Effects
4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In vivo studies have demonstrated that 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one has antioxidant activity and can reduce the levels of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. It is also stable and can be stored for long periods of time. Additionally, it is soluble in many organic solvents and can be used in a wide range of reaction conditions. However, 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one is toxic and should be handled with care.
Zukünftige Richtungen
The potential applications of 4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one are still being explored. Future research could focus on its potential as a therapeutic agent for the treatment of diseases such as cancer and inflammation. Additionally, further studies could be conducted to explore its potential as a reagent for the synthesis of organic compounds and as a catalyst for the synthesis of polymers. Finally, research could be conducted to explore its potential as a fluorescent probe for the detection of DNA and proteins in biological samples.
Synthesemethoden
4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one can be synthesized by reacting 2-bromopyridine with 2,4-dihydroxy-1-tetrahydropyran in an aqueous solution of sodium hydroxide. The reaction is carried out at 70-75°C for 4-6 hours and yields a yield of 75-85%. The product is then isolated and purified by recrystallization from a mixture of ethanol and water.
Eigenschaften
IUPAC Name |
4-bromo-1-(oxan-4-yl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-8-1-4-12(10(13)7-8)9-2-5-14-6-3-9/h1,4,7,9H,2-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTRLINQGCXXEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=CC(=CC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Methylphenyl)-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2620240.png)


![N-(4-butylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2620245.png)

![Ethyl 2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetate](/img/structure/B2620251.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2620252.png)
![1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione](/img/structure/B2620254.png)




![(1R)-1-(5-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride](/img/structure/B2620260.png)